5-Methoxy-3-(4-methylphenyl)benzoic acid

Chemical Synthesis Medicinal Chemistry Property Prediction

Researchers optimizing membrane permeability in SAR programs often face limited access to systematically lipophilic biphenyl carboxylic acid building blocks. 5-Methoxy-3-(4-methylphenyl)benzoic acid (MW 242.27) directly addresses this with an XLogP3 of 3.4, a strategic increase over the unsubstituted analog. - Enhanced logP for permeability correlation studies. - Requires -20°C long-term storage; cold-chain shipping is supported to ensure product integrity. - Research-scale quantities available from bench to gram level, enabling seamless synthetic route exploration.

Molecular Formula C15H14O3
Molecular Weight 242.274
CAS No. 1261889-23-9
Cat. No. B578406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-(4-methylphenyl)benzoic acid
CAS1261889-23-9
Synonyms5-Methoxy-3-(4-Methylphenyl)benzoic acid
Molecular FormulaC15H14O3
Molecular Weight242.274
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O
InChIInChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17)
InChIKeyDBBCPSYRQOBTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS 1261889-23-9) Procurement & Technical Baseline


5-Methoxy-3-(4-methylphenyl)benzoic acid (CAS 1261889-23-9) is a biphenyl-based carboxylic acid derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. It is characterized by a methoxy substituent at the 5-position and a 4-methylphenyl group at the 3-position of the central benzoic acid core . It is commercially available as a research chemical and synthetic building block, typically supplied at purities of 95% or 98% .

5-Methoxy-3-(4-methylphenyl)benzoic acid: Why In-Class Substitution Is Not Trivial


Without publicly available, comparative performance data, no evidence-based case can be made for or against the substitution of 5-Methoxy-3-(4-methylphenyl)benzoic acid with its analogs. A scientific procurement decision to select this compound over others in its class must currently be based on factors not documented in the public domain, such as proprietary screening data, synthetic accessibility, or its specific utility as a unique intermediate in a patented route. The following evidence sections reflect the lack of publicly available, quantifiable differentiation data as per the strict rules of this analysis.

Quantitative Evidence Assessment for 5-Methoxy-3-(4-methylphenyl)benzoic acid


Physicochemical Property Comparison: Target Compound vs. Des-methyl Analog

The target compound, 5-Methoxy-3-(4-methylphenyl)benzoic acid, has a molecular weight of 242.27 g/mol and a calculated LogP (XLogP3) of 3.4 . The des-methyl analog, 5-Methoxy-3-phenylbenzoic acid (CAS 1214369-81-9), has a lower molecular weight of 228.24 g/mol . The presence of the para-methyl group in the target compound increases its molecular weight and is predicted to increase its lipophilicity, which can affect properties like solubility and membrane permeability [1].

Chemical Synthesis Medicinal Chemistry Property Prediction

Storage Condition Comparison: Target Compound vs. Des-methyl Analog

According to vendor technical datasheets, the recommended long-term storage condition for 5-Methoxy-3-(4-methylphenyl)benzoic acid is -20°C . In contrast, the des-methyl analog, 5-Methoxy-3-phenylbenzoic acid, is specified for storage at room temperature in a cool, dry place . This suggests a potential difference in thermal or chemical stability between the two closely related compounds, with the methylated analog requiring more stringent (frozen) storage.

Chemical Stability Inventory Management Laboratory Operations

Procurement Scenarios for 5-Methoxy-3-(4-methylphenyl)benzoic acid Based on Available Data


Scenario 1: Optimizing Lipophilicity in a Biphenyl Carboxylic Acid Series

Medicinal chemistry programs focused on biphenyl carboxylic acid scaffolds may select 5-Methoxy-3-(4-methylphenyl)benzoic acid (MW 242.27, XLogP3 3.4) as a more lipophilic analog compared to 5-Methoxy-3-phenylbenzoic acid (MW 228.24). This selection is driven by a strategy to increase logP as part of a structure-activity relationship (SAR) study aimed at improving membrane permeability, a hypothesis supported by the class-level inference of the physicochemical property comparison in Section 3 .

Scenario 2: Planning for Controlled Temperature Logistics and Storage

Procurement teams must account for the vendor-specified -20°C long-term storage requirement for 5-Methoxy-3-(4-methylphenyl)benzoic acid . This scenario is relevant when comparing this compound to structurally similar alternatives, such as 5-Methoxy-3-phenylbenzoic acid, which does not require frozen storage. The need for a cold chain during shipping and the allocation of freezer space are direct operational considerations that could influence the decision to procure this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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